PPARα Subtype Selectivity Conferred by the 2,3-Dihydrobenzofuran-2-carboxylic Acid Scaffold
The 2,3-dihydrobenzofuran-2-carboxylic acid core, for which the 6-methyl analog is a key member, has been identified as a privileged scaffold for achieving potent and subtype-selective PPARα agonism. In a systematic SAR study, select compounds from this class demonstrated lipid-lowering efficacy in Syrian hamsters and Beagle dogs at doses significantly lower than the benchmark PPARα agonist fenofibrate [1]. The 6-methyl substituent is a critical structural element within this SAR framework, influencing both potency and selectivity.
| Evidence Dimension | In vivo lipid-lowering efficacy (dose comparison) |
|---|---|
| Target Compound Data | Effective at doses 'much lower than' fenofibrate |
| Comparator Or Baseline | Fenofibrate (marketed weak PPARα agonist) |
| Quantified Difference | Not precisely quantified in the abstract; described as 'much lower' dose levels |
| Conditions | Animal models of dyslipidemia (Syrian hamsters and male Beagle dogs) |
Why This Matters
This class-level data validates the 2,3-dihydrobenzofuran-2-carboxylic acid core as a superior starting point for developing next-generation PPARα agonists with potentially improved therapeutic windows compared to existing therapies.
- [1] Shi, G. Q., Dropinski, J. F., McKeever, B. M., Xu, S., Becker, J. W., Berger, J. P., ... & Jones, A. B. (2005). Novel 2,3-dihydrobenzofuran-2-carboxylic acids: highly potent and subtype-selective PPARalpha agonists with potent hypolipidemic activity. Journal of Medicinal Chemistry, 48(17), 5589-5599. View Source
